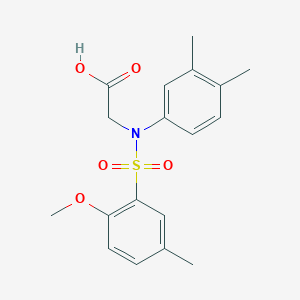![molecular formula C21H23FN4OS2 B305200 N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305200.png)
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as EF-1502, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. EF-1502 is a member of the benzyltriazole family of compounds and is structurally similar to other compounds that have been shown to exhibit antifungal and antibacterial properties. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of fungal and bacterial cell wall synthesis. N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cell wall synthesis, including chitin synthase and beta-glucan synthase.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antifungal and antibacterial properties, N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its broad-spectrum activity against both fungi and bacteria. This makes it a potentially useful therapeutic agent for the treatment of a wide range of infectious diseases. However, one limitation of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is that it has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several potential future directions for the study of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is the development of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a topical antifungal agent for the treatment of skin and nail infections. Another potential application is the use of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a component of antimicrobial coatings for medical devices. Additionally, further studies are needed to fully understand the pharmacokinetic properties and potential toxicity of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in vivo.
Méthodes De Synthèse
The synthesis of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves a multistep process that begins with the reaction of 4-fluorobenzyl mercaptan with ethyl 4-bromobutyrate to form the intermediate compound, 4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with benzyl chloroformate and N,N-diisopropylethylamine to form the final product, N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
Applications De Recherche Scientifique
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. Another study demonstrated that N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Nom du produit |
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C21H23FN4OS2 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
N-benzyl-2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23FN4OS2/c1-2-26-19(14-28-13-17-8-10-18(22)11-9-17)24-25-21(26)29-15-20(27)23-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,27) |
Clé InChI |
BDWPKUWSLYDMGW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSCC3=CC=C(C=C3)F |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B305119.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]acetamide](/img/structure/B305122.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305129.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
